molecular formula C9H8N4O B1426888 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1340455-25-5

1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1426888
CAS RN: 1340455-25-5
M. Wt: 188.19 g/mol
InChI Key: HAOXWSUMGXZUOC-UHFFFAOYSA-N
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Description

1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde (MPPC) is a pyrazole-based compound that has been studied for its potential applications in a variety of scientific and medical research. MPPC is a relatively new compound, and as such, there is still much to be learned about its properties, mechanisms of action, and potential applications.

Scientific Research Applications

Antimicrobial Activity

Compounds with the pyrrolopyrazine scaffold, which includes 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde , have been shown to exhibit antimicrobial properties . These compounds can be used to develop new antibiotics that target resistant strains of bacteria, offering a potential solution to the growing problem of antibiotic resistance.

Anti-inflammatory Agents

The anti-inflammatory potential of pyrrolopyrazine derivatives makes them candidates for the treatment of chronic inflammatory diseases . By modulating the inflammatory pathways, these compounds could provide relief for conditions such as arthritis and inflammatory bowel disease.

Antiviral Applications

Pyrrolopyrazine derivatives have also been explored for their antiviral activities . They could be used in the synthesis of drugs aimed at treating viral infections, including those caused by emerging and re-emerging viruses.

Antifungal Uses

The structure of 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde is conducive to antifungal activity . This application is particularly important in agriculture, where fungal infections can devastate crops, as well as in medicine for treating fungal infections in humans.

Antioxidant Properties

These compounds can act as antioxidants, helping to protect cells from oxidative stress . This property is beneficial in preventing or treating diseases associated with oxidative damage, such as neurodegenerative disorders.

Antitumor and Kinase Inhibitory

Pyrrolopyrazine derivatives, including 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde , have shown promise in antitumor applications and as kinase inhibitors . They could be used in cancer therapy, either alone or in combination with other treatments, to inhibit the growth of tumors.

properties

IUPAC Name

1-methyl-3-pyrazin-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c1-13-5-7(6-14)9(12-13)8-4-10-2-3-11-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOXWSUMGXZUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=NC=CN=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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